methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate

Description

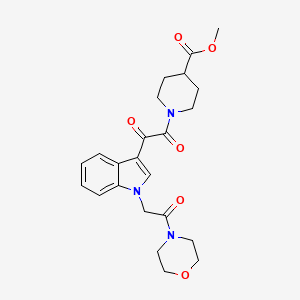

Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a complex heterocyclic framework. Its structure includes:

- A 1H-indol-3-yl core substituted with a 2-morpholino-2-oxoethyl group at the 1-position.

- A 2-oxoacetyl linker bridging the indole moiety to a piperidine-4-carboxylate ester.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinase enzymes or G-protein-coupled receptors (GPCRs). The morpholino and piperidine groups may enhance solubility and metabolic stability compared to simpler indole derivatives .

Properties

IUPAC Name |

methyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6/c1-31-23(30)16-6-8-25(9-7-16)22(29)21(28)18-14-26(19-5-3-2-4-17(18)19)15-20(27)24-10-12-32-13-11-24/h2-5,14,16H,6-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYKGUMUGLLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate (CAS No. 872855-19-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C23H27N3O6 |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 872855-19-1 |

The structure features an indole ring, a morpholine moiety, and a piperidine derivative, which contribute to its biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole and piperidine structures are known to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Specifically, the morpholino group enhances solubility and bioavailability, making it a favorable candidate for pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that derivatives with indole structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Preliminary studies suggest that it may inhibit key enzymes involved in cancer metabolism and inflammation, such as acetylcholinesterase (AChE) and urease. For example, related compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against AChE, indicating significant potency compared to reference standards .

Antibacterial Properties

The antibacterial potential of similar piperidine derivatives has been documented extensively. Compounds featuring the piperidine nucleus have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis of Indole Derivatives : A study synthesized various indole derivatives with morpholine substitutions, reporting significant anticancer activity in vitro against several cancer cell lines.

- Pharmacokinetic Studies : Research highlighted the improved pharmacokinetic profiles of morpholino-substituted indoles in animal models, showcasing their potential for oral bioavailability and therapeutic effectiveness .

- In Vivo Efficacy : In vivo studies demonstrated that compounds similar to this compound exhibited notable reductions in tumor size in murine models when administered at specific dosages .

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its antitumor activity . Studies have shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant growth inhibition rates. The National Cancer Institute’s Developmental Therapeutics Program has evaluated similar compounds, revealing effective antitumor activity against solid tumors such as colon and lung cancers .

Antimicrobial Properties

Research indicates that methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate may also possess antimicrobial properties . Compounds with similar structures have been reported to inhibit bacterial growth, suggesting potential applications in treating bacterial infections .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes including:

- Formation of the Indole Core : Starting from readily available indole derivatives.

- Piperidine Ring Construction : Through nucleophilic substitution reactions.

- Morpholino Group Attachment : Utilizing morpholino derivatives to enhance solubility and biological activity.

The synthesis pathway is crucial for optimizing yield and purity, which directly impacts biological efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to this compound showed mean GI50 values below 20 μM in several assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the morpholino or piperidine groups can lead to enhanced activity or selectivity for specific cancer types . Research has indicated that small changes in molecular structure can significantly impact biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it to three analogs from the ECHEMI database () :

| Compound ID | Key Substituents | Molecular Weight (g/mol)* | Predicted LogP* | Notable Features |

|---|---|---|---|---|

| Target Compound | Morpholino-oxoethyl, piperidine-4-carboxylate | ~529.6 | 1.8 | High polarity (morpholino), ester for prodrug potential |

| 732998-50-4 | 4-Benzylpiperazine-1-carbodithioate | ~493.7 | 3.2 | Lipophilic (benzyl, dithioate), potential for metal chelation |

| 736192-78-2 | 1-(4-Chlorobenzoyl)piperidine-4-carboxylate | ~498.9 | 2.9 | Chlorobenzoyl enhances membrane permeability but may increase toxicity |

| 783308-52-1 | 2-[3-(Trifluoromethyl)anilino]benzoate | ~512.5 | 3.5 | Trifluoromethyl group improves metabolic resistance and binding affinity |

*Molecular weight and LogP values are estimated using computational tools (e.g., ChemDraw).

Structural and Functional Differences

- Polarity: The target compound’s morpholino group increases hydrophilicity (LogP ~1.8) compared to benzylpiperazine (LogP ~3.2) or chlorobenzoyl (LogP ~2.9) analogs, suggesting better aqueous solubility .

- Binding Interactions: The 2-oxoacetyl linker may facilitate hydrogen bonding with target proteins, whereas carbodithioate (732998-50-4) or trifluoromethylanilino (783308-52-1) groups could alter electron distribution and binding kinetics.

- Metabolic Stability: The morpholino group’s steric bulk may reduce cytochrome P450-mediated oxidation compared to benzyl or chlorobenzoyl substituents, which are prone to oxidative metabolism .

Research Findings and Implications

Similarity Analysis Methodology

Structural similarity assessments () rely on molecular descriptors like Tanimoto coefficients or pharmacophore mapping. The target compound shares <60% similarity with its analogs (based on Morgan fingerprints), indicating significant functional divergence despite shared indole cores .

Q & A

Q. How to design a structure-activity relationship (SAR) study for analogs?

- Methodological Answer:

- Scaffold Modification: Synthesize analogs with varied substituents (e.g., replacing morpholino with piperazine) and test in parallel using High-Throughput Screening (HTS) .

- QSAR Modeling: Build PLS regression models correlating logP, polar surface area, and IC50 values to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.